1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine
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Overview
Description
1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine is a compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a methyl group.
Preparation Methods
The synthesis of 1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine typically involves multiple steps. Industrial production methods often utilize scalable processes such as flow chemistry to ensure consistent yields and purity .
Chemical Reactions Analysis
1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate specific biological pathways. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
5-hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole: Known for its potential anti-inflammatory and anticancer properties.
2-[3-(aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide: An FDA-approved drug with significant pharmacological activities.
Biological Activity
The compound 1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine , often referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring substituted with a trifluoromethylphenyl group, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds indicate strong bactericidal effects and low toxicity to human cells, which is critical for therapeutic applications .
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | TBD | Antimicrobial |
Related Pyrazole Derivative | 2 | Effective against S. aureus |
Anticancer Activity
The compound has also been explored for its anticancer potential. In vitro studies have indicated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, a related compound, OSU-03012, demonstrated the ability to reduce AKT phosphorylation in thyroid cancer cells, suggesting a mechanism involving the modulation of signaling pathways related to cell growth and survival .
Case Study: OSU-03012
- Cell Lines Tested : Human thyroid cancer cell lines.
- Mechanism : Inhibition of PDK1 and subsequent reduction in AKT activity.
- Outcome : Significant reduction in cell proliferation.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cell signaling and metabolism. The trifluoromethyl group enhances lipophilicity and may facilitate better membrane penetration, which is crucial for cellular uptake.
Potential Mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinases involved in cancer proliferation.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
- Modulation of Apoptosis : Inducing apoptosis in cancer cells through various signaling pathways.
Properties
IUPAC Name |
1-[5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3/c1-8(17)12-7-18-19(9(12)2)11-5-3-4-10(6-11)13(14,15)16/h3-8H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRWRQDSRLDHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC(=C2)C(F)(F)F)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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